2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-cyclopropyl-2-oxoacetamide
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Overview
Description
2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-CYCLOPROPYL-2-OXOACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxyphenyl group, a hydrazino group, and a cyclopropyl-oxoacetamide moiety, making it a unique molecule for study.
Preparation Methods
The synthesis of 2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-CYCLOPROPYL-2-OXOACETAMIDE typically involves multiple steps, including the formation of the benzyloxyphenyl hydrazone and subsequent cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-CYCLOPROPYL-2-OXOACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl group may play a crucial role in binding to these targets, while the hydrazino and cyclopropyl-oxoacetamide moieties contribute to the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-CYCLOPROPYL-2-OXOACETAMIDE include:
- 4- { (2E)-2- [4- (Benzyloxy)-3,5-dimethoxybenzylidene]hydrazino}benzoic acid
- N-{4-[(2-{(E)-[4-(benzyloxy)phenyl]methylidene}hydrazino)carbonyl]phenyl}propanamide
These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of 2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-CYCLOPROPYL-2-OXOACETAMIDE lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-cyclopropyl-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H19N3O3/c23-18(21-16-8-9-16)19(24)22-20-12-14-6-10-17(11-7-14)25-13-15-4-2-1-3-5-15/h1-7,10-12,16H,8-9,13H2,(H,21,23)(H,22,24)/b20-12+ |
InChI Key |
BJEYUEIEEAXSPS-UDWIEESQSA-N |
Isomeric SMILES |
C1CC1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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